3-Acetyl-7-methoxyindolizine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7-methoxyindolizine-1-carboxylic acid: is a heterocyclic compound featuring an indolizine core, which is a nitrogen-containing bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indolizine scaffold is known for its versatility and has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-methoxyindolizine-1-carboxylic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Step 1: The 4-methoxypyridine undergoes a series of reactions to introduce the acetyl and carboxylic acid groups.
Step 2: Cyclization reactions are employed to form the indolizine core.
Step 3: Final modifications are made to introduce the methoxy group at the 7th position.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-7-methoxyindolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be
Eigenschaften
Molekularformel |
C12H11NO4 |
---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
3-acetyl-7-methoxyindolizine-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(14)10-6-9(12(15)16)11-5-8(17-2)3-4-13(10)11/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
NRQPQQTVATWMLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C2N1C=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.